Sulfonamide Ring Size: Azepane vs. Piperidine Impact on Target Potency (Class-Level Inference)
The azepane (7-membered) sulfonamide moiety confers a broader conformational envelope and distinct lipophilic surface relative to the piperidine (6-membered) analog. In the related 11β-HSD1 inhibitor series, azepane-bearing compound 30 displayed an hIC50 of 3.0 nM, representing potent inhibition driven in part by azepane ring optimization [1]. While direct sodium channel inhibition data for CAS 955961-92-9 are not publicly available, the pyrazole-sulfonamide scaffold is explicitly claimed for sodium channel modulation in patent literature with general activity ranges (e.g., IC50 < 10 µM against PN3-containing channels) [2]. The azepane substitution can be rationally expected to shift potency and selectivity relative to piperidine or morpholine variants, though quantitative differences remain unquantified for this specific compound.
| Evidence Dimension | Target inhibition potency (IC50) |
|---|---|
| Target Compound Data | No published IC50 data for CAS 955961-92-9 at sodium channels or 11β-HSD1. |
| Comparator Or Baseline | Azepane sulfonamide analog (compound 30) at 11β-HSD1: IC50 = 3.0 nM. Piperidine sulfonamide sodium channel inhibitors described in US7223782: reported IC50 values typically <10 µM. |
| Quantified Difference | Not calculable—target compound lacks direct data. |
| Conditions | 11β-HSD1: in vitro enzymatic assay. Sodium channels: recombinant PN3 subunit electrophysiology. |
Why This Matters
Understanding the impact of sulfonamide ring size on potency informs library selection for hit-to-lead campaigns, as azepane variants may access binding pockets inaccessible to smaller rings.
- [1] Boyle, C. D., et al. The discovery of azepane sulfonamides as potent 11β-HSD1 inhibitors. Bioorganic & Medicinal Chemistry Letters, 2009, 19(18), 5475-5480. View Source
- [2] Atkinson, R. N., Gross, M. F. Pyrazole-amides and -sulfonamides. U.S. Patent 7,223,782, filed November 1, 2002, and issued May 29, 2007. Assignee: Icagen, Inc. View Source
